4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-10-4-7-15(18)17-11-8-14(9-12-17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDXGABHMPPMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenylpiperidine with butanone in the presence of a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Opioid Receptor Modulation
The compound has been investigated for its potential as a modulator of opioid receptors, specifically as an antagonist or partial agonist. Research indicates that derivatives of this compound can exhibit high affinity for multiple opioid receptor subtypes, including mu (MOP), delta (DOP), kappa (KOP), and nociceptin (NOP) receptors.
Table 1: Binding Affinity of 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one Derivatives
| Compound | MOP Affinity (nM) | DOP Affinity (nM) | KOP Affinity (nM) | NOP Affinity (nM) |
|---|---|---|---|---|
| AT-076 | 16.67 | >1000 | 5.0 | 1.75 |
| JDTic | 20.0 | 50 | 3.5 | 2.0 |
Data adapted from various studies demonstrating the structure-activity relationships (SAR) of piperidine derivatives .
Structure-Activity Relationship Studies
Chemical Modifications and Their Effects
The efficacy of this compound can be significantly influenced by structural modifications. For instance, the introduction or removal of hydroxyl groups on the piperidine ring can alter binding affinities across different receptor types.
Case Study: Modification Impact on NOP Receptor Affinity
A study focused on the structural modifications of AT-076 revealed that removing the 3-hydroxyl group from the phenylpiperidine moiety resulted in a two-fold increase in NOP binding affinity compared to its unmodified counterpart . This highlights the importance of specific functional groups in determining receptor interactions.
Potential Therapeutic Applications
Pain Management and Addiction Treatment
Given its pharmacological profile, compounds like this compound are being explored for their potential use in treating chronic pain and opioid addiction. The ability to modulate multiple opioid receptors suggests that these compounds could provide effective pain relief while minimizing the risk of addiction associated with traditional opioids.
Table 2: Therapeutic Potential Overview
| Application Area | Potential Benefits | Challenges |
|---|---|---|
| Chronic Pain Relief | Multi-receptor modulation could enhance efficacy without high addiction potential. | Need for precise dosing to avoid side effects. |
| Opioid Addiction Treatment | May help reduce cravings by antagonizing certain receptors while activating others. | Risk of withdrawal symptoms if not managed properly. |
Future Directions in Research
The ongoing research into the applications of this compound emphasizes the need for further studies to explore:
- Long-term Efficacy: Understanding how prolonged use affects receptor sensitivity and overall efficacy.
- Safety Profiles: Comprehensive toxicity studies to evaluate potential side effects associated with chronic use.
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperidine/Piperazine Derivatives
The compound shares core structural motifs with several piperidine- or piperazine-containing analogs. Key comparisons include:
*Calculated based on molecular formula.
Key Observations :
- Piperidine vs. Piperazine : Replacement of piperidine with piperazine (as in 4-methylpiperazine derivatives) introduces an additional nitrogen, altering basicity and solubility. Piperazine derivatives often exhibit improved water solubility in salt forms (e.g., dihydrochloride) .
- Aromatic Substitutions : The phenyl group in the target compound may enhance binding to aromatic receptor pockets (e.g., opioid receptors), whereas analogs with thiophene (Compound 16) or trifluoromethyl groups () improve metabolic stability and membrane permeability .
- Amino Group Positioning: The 4-amino group in butan-1-one may facilitate hydrogen bonding, critical for receptor interactions. Its absence in analogs like 1-(4-cyclohexylphenyl)butan-1-one reduces polarity, favoring hydrophobic interactions .
Biological Activity
4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a phenylpiperidine moiety, which is known to influence its interaction with various biological targets, including receptors and enzymes. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems by binding to opioid receptors, which may result in analgesic and anti-inflammatory effects. Its mechanism involves altering receptor activity and triggering biochemical pathways that can lead to various physiological responses.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Analgesic Effects
- Studies have shown that compounds with similar structures can exhibit potent analgesic properties through opioid receptor modulation. The specific interactions at the mu, delta, and kappa opioid receptors are crucial for their pain-relieving effects .
2. Anti-inflammatory Properties
- The compound has been investigated for its potential anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
3. Antimicrobial Activity
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against certain bacterial strains such as Mycobacterium tuberculosis. This is attributed to their ability to inhibit key bacterial enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Variations in the piperidine ring or substitutions on the phenyl group can significantly alter the compound's activity profile. For instance, modifications that enhance lipophilicity or alter electronic properties have been shown to improve binding affinity at target receptors .
| Compound Variation | Biological Activity | Remarks |
|---|---|---|
| 4-Amino-1-benzylpiperidine | Moderate analgesic | Similar structure but less potent |
| 4-Amino-1-(4-methylpiperidin-1-yl) | Enhanced anti-inflammatory | Increased potency observed |
| 4-Amino derivatives with urea link | Reduced activity | Loss of interaction with target |
Case Studies
Several case studies have explored the pharmacological effects of this compound:
Case Study 1: Analgesic Efficacy
A study conducted on animal models demonstrated that administration of this compound resulted in significant pain relief compared to control groups. The study highlighted its potential as a new analgesic agent, particularly in chronic pain management scenarios .
Case Study 2: Anti-inflammatory Response
In vitro studies indicated that the compound could inhibit the production of inflammatory markers in macrophages, suggesting a promising role in treating inflammatory diseases such as arthritis .
Case Study 3: Antimicrobial Testing
A series of tests against M. tuberculosis showed that certain analogs derived from this compound had minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating its potential as a novel antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for preparing 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one, and how can reaction conditions be optimized?
The synthesis often involves multi-step reactions, including piperidine derivatization and ketone formation. For example, a related compound, 1-(4-t-butylphenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one, was synthesized via acid-catalyzed deprotection of a dimethoxy intermediate followed by neutralization and extraction (yield: 97%) . Key parameters include temperature control (<30°C to avoid exothermic side reactions) and solvent selection (methanol/water mixtures for hydrolysis). Optimization may require DOE (Design of Experiments) to evaluate pH, stoichiometry, and catalyst effects.
Q. How is the structural identity of this compound validated in synthetic workflows?
Techniques such as NMR (1H/13C), FT-IR, and mass spectrometry are standard. For crystalline derivatives, single-crystal X-ray diffraction using programs like SHELXL (via SHELX suite) provides unambiguous confirmation. SHELXL is widely employed for small-molecule refinement due to its robustness in handling high-resolution data . Crystallization conditions (e.g., solvent polarity, temperature gradients) must be tailored to the compound’s solubility.
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
Assume acute toxicity risks. Use PPE (gloves, goggles), work in a fume hood, and avoid skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap . Store under inert conditions (argon/nitrogen) to prevent degradation. Toxicity assessments should follow OECD guidelines if preliminary studies indicate bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement for derivatives of this compound?
Discrepancies in R-values or electron density maps may arise from disorder or twinning. SHELXD and SHELXE are robust for experimental phasing, especially for partial or pseudo-symmetric structures. For high mosaicity crystals, iterative refinement with restraints on bond lengths/angles (via SHELXL) improves model accuracy . Synchrotron radiation sources enhance data resolution for challenging cases.
Q. What strategies are effective in analyzing impurities or byproducts in synthesized batches?
HPLC with UV/Vis detection (e.g., C18 columns, methanol/buffer mobile phases) is standard. For example, a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35) effectively separates polar impurities in piperidine derivatives . LC-MS or HRMS identifies unknown impurities by mass fragmentation patterns. Method validation should include spike/recovery tests for accuracy.
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
Modify substituents on the phenylpiperidine core to assess steric/electronic effects. For instance, replacing the phenyl group with a t-butyl moiety (as in 1-(4-t-butylphenyl)-4-piperidinyl derivatives) alters lipophilicity and receptor binding . In vitro assays (e.g., receptor binding, enzyme inhibition) paired with computational docking (AutoDock, Schrödinger) clarify pharmacophore requirements.
Q. What methodologies address the challenges of quantifying this compound in biological matrices?
Develop a validated LC-MS/MS protocol using deuterated internal standards (e.g., 4-Amino-1-pentanol-d4 HCl for isotopic dilution ). Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma. Calibration curves should span 3 orders of magnitude, with LLOQ (Lower Limit of Quantification) validated per FDA guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
